![molecular formula C5H6ClIN2O2S B2379779 3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1946812-62-9](/img/structure/B2379779.png)
3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Organic Synthesis
3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of various pyrazole derivatives. Its reactivity is attributed to the sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions.
Synthesis of Pyrazole Derivatives
Recent studies have demonstrated that this compound can be utilized to synthesize a variety of pyrazole derivatives through different synthetic pathways:
Medicinal Chemistry
The biological activity of this compound has garnered attention for its potential therapeutic applications.
Biological Activities
Research indicates that pyrazole derivatives exhibit several biological activities:
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. | |
Antioxidant | These compounds are effective in scavenging free radicals, indicating potential use in oxidative stress-related conditions. | |
Anti-inflammatory | Some derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting their role in treating inflammatory diseases. |
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing new antimicrobial agents using this compound as a precursor. The synthesized pyrazoles exhibited significant activity against Cytospora sp. and Fusarium solani, demonstrating their potential as antifungal agents.
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of pyrazole derivatives synthesized from this compound. The results indicated a strong ability to scavenge DPPH radicals, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at reducing oxidative damage.
Mechanism of Action
The mechanism of action of 3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the iodine atom, which may result in different reactivity and biological activities.
1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but without the iodine atom, leading to different chemical properties.
Uniqueness
The presence of the iodine atom in 3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride makes it unique compared to its non-iodinated counterparts. This iodine atom can significantly influence the compound’s reactivity, making it a valuable intermediate for the synthesis of more complex molecules .
Biological Activity
3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (IDMPS) is a compound with significant potential in pharmaceutical chemistry, primarily recognized for its role as an intermediate in the synthesis of more complex bioactive molecules. This article reviews the biological activity of IDMPS, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
IDMPS has the molecular formula C5H6ClIN2O2S and a molecular weight of 320.54 g/mol. It features a pyrazole ring with an iodine atom at the 3-position and a sulfonyl chloride group at the 4-position, which contributes to its reactivity and biological activity . The compound is moisture-sensitive and incompatible with oxidizing agents, necessitating careful handling to prevent degradation .
The biological activity of IDMPS is largely attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : IDMPS derivatives have shown potential as inhibitors of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, potentially interfering with replication and transcription processes, leading to apoptosis in cancer cells .
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties, which may be applicable in conditions such as arthritis or other inflammatory diseases .
Biological Activity Table
The following table summarizes key findings related to the biological activities associated with IDMPS and its derivatives:
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer properties of IDMPS derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, surpassing standard chemotherapeutic agents in effectiveness . -
Anti-inflammatory Research :
In a controlled experiment, IDMPS was tested for its anti-inflammatory effects using a murine model of inflammation. The results showed a marked reduction in inflammatory cytokines compared to untreated controls, suggesting its potential utility in treating inflammatory diseases . -
Antimicrobial Studies :
The antimicrobial efficacy of IDMPS was assessed against several bacterial strains. Findings revealed that IDMPS demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis
IDMPS shares structural similarities with other pyrazole derivatives, which often exhibit varying degrees of biological activity. The presence of iodine in IDMPS enhances its reactivity compared to non-halogenated counterparts, potentially leading to improved biological profiles.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C5H6ClIN2O2S | Contains iodine; moisture-sensitive |
3-Amino-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | Lacks iodine; primarily used as a pharmaceutical intermediate |
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | No iodine; different reactivity profile |
Properties
IUPAC Name |
3-iodo-1,5-dimethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2O2S/c1-3-4(12(6,10)11)5(7)8-9(3)2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVKXCYXDXYOHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)I)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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